molecular formula C19H18Cl2N2O2 B10935020 1,4-Diazepane-1,4-diylbis[(4-chlorophenyl)methanone]

1,4-Diazepane-1,4-diylbis[(4-chlorophenyl)methanone]

Cat. No.: B10935020
M. Wt: 377.3 g/mol
InChI Key: LVMMWINDSUPFSA-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is a chemical compound that belongs to the class of benzophenones It is characterized by the presence of two chlorophenyl groups attached to a methanone core, along with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride. The reaction is conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The general reaction can be represented as follows:

ClC6H5C(O)Cl+C6H5Cl(ClC6H4)2CO+HCl\text{ClC}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{Cl} \rightarrow (\text{ClC}_6\text{H}_4)_2\text{CO} + \text{HCl} ClC6​H5​C(O)Cl+C6​H5​Cl→(ClC6​H4​)2​CO+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-CHLOROBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its diazepane ring is of interest for designing molecules with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: This compound is structurally similar but lacks the diazepane ring.

    4-Chlorobenzophenone: Another related compound, which also lacks the diazepane ring but retains the chlorophenyl groups.

Uniqueness

The presence of the diazepane ring in 4-(4-CHLOROBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE distinguishes it from other benzophenones. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

[4-(4-chlorobenzoyl)-1,4-diazepan-1-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H18Cl2N2O2/c20-16-6-2-14(3-7-16)18(24)22-10-1-11-23(13-12-22)19(25)15-4-8-17(21)9-5-15/h2-9H,1,10-13H2

InChI Key

LVMMWINDSUPFSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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